molecular formula C26H27N5O4 B11144230 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11144230
M. Wt: 473.5 g/mol
InChI Key: NHANKPYHANHANT-UHFFFAOYSA-N
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Description

The compound 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. Its unique structure, featuring multiple rings and functional groups, allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:

    Formation of the Triazatricyclo Scaffold: This step involves the cyclization of appropriate precursors to form the triazatricyclo core. Reagents such as azides and alkynes can be used under copper-catalyzed conditions (CuAAC reaction) to form the triazole ring.

    Introduction of the Oxolan-2-yl Methyl Group: This step can be achieved through nucleophilic substitution reactions where an oxolan-2-yl methyl halide reacts with a nucleophile present on the triazatricyclo scaffold.

    Attachment of the 4-Methoxyphenyl Ethyl Group: This step involves the formation of an amide bond between the carboxylic acid group on the scaffold and the amine group of the 4-methoxyphenyl ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolan-2-yl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imino and oxo groups, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may act as an enzyme inhibitor or receptor ligand, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its unique structure might interact with biological targets in ways that lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-N-[2-(4-hydroxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-N-[2-(4-chlorophenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and their arrangement The presence of the methoxy group on the phenyl ring, combined with the oxolan-2-yl methyl group, provides distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O4/c1-34-18-9-7-17(8-10-18)11-12-28-25(32)20-15-21-24(29-22-6-2-3-13-30(22)26(21)33)31(23(20)27)16-19-5-4-14-35-19/h2-3,6-10,13,15,19,27H,4-5,11-12,14,16H2,1H3,(H,28,32)

InChI Key

NHANKPYHANHANT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5

Origin of Product

United States

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